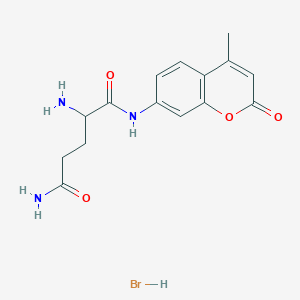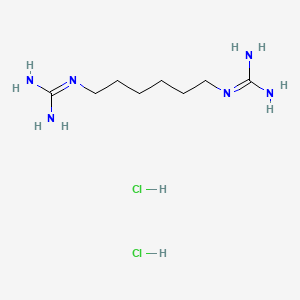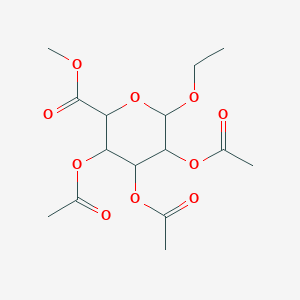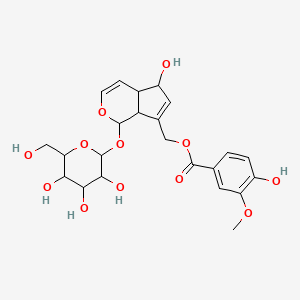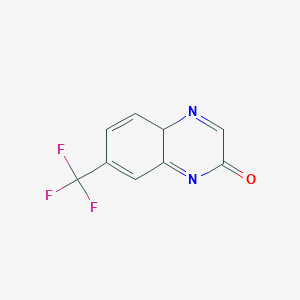
7-(trifluoromethyl)-4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE: is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic acid and subsequent cyclization to form the quinoxaline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of new materials and catalysts .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE derivatives are being explored as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the development of agrochemicals and other industrial applications due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the trifluoromethyl group.
6-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE: A similar compound with the trifluoromethyl group at the 6-position.
7-(CHLOROMETHYL)-1H-QUINOXALIN-2-ONE: A compound with a chloromethyl group instead of trifluoromethyl.
Uniqueness: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to its analogs. This modification enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H |
InChI Key |
ACWHJHDGDDVBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


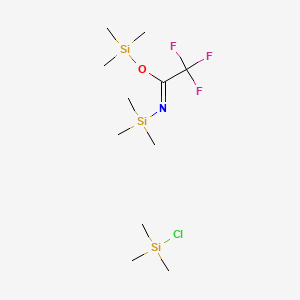
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
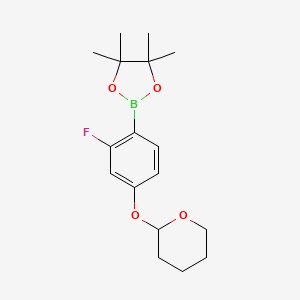
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
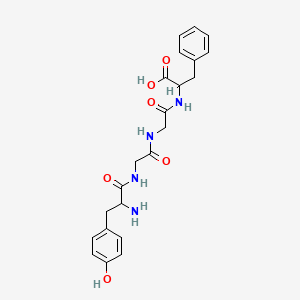
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
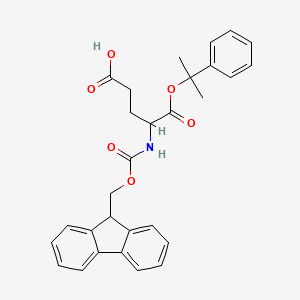
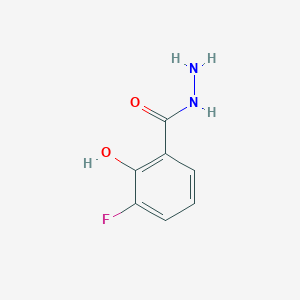
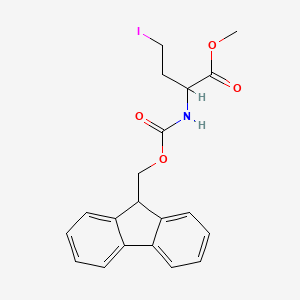
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
